7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-N-(4-ETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
Description
7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-N-(4-ethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a triazoloquinazoline derivative characterized by a heterocyclic core fused with a triazole ring. Its structure includes:
- A 7-chloro substituent on the quinazoline moiety, contributing electron-withdrawing effects.
- A 3,4-dimethylbenzenesulfonyl group at position 3, enhancing lipophilicity and steric bulk.
- A 4-ethoxyphenylamine at position 5, influencing solubility and hydrogen-bonding interactions.
The synthesis of such compounds typically involves copper-catalyzed 1,3-dipolar cycloaddition (CuAAC) for triazole formation and nucleophilic substitution for sulfonyl group introduction .
Properties
IUPAC Name |
7-chloro-3-(3,4-dimethylphenyl)sulfonyl-N-(4-ethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN5O3S/c1-4-34-19-9-7-18(8-10-19)27-23-21-14-17(26)6-12-22(21)31-24(28-23)25(29-30-31)35(32,33)20-11-5-15(2)16(3)13-20/h5-14H,4H2,1-3H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCUVRPAMADOOHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)S(=O)(=O)C5=CC(=C(C=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-N-(4-ETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an azide and an alkyne, under copper-catalyzed conditions.
Formation of the Quinazoline Moiety: The quinazoline ring can be constructed through a condensation reaction between an anthranilic acid derivative and an appropriate aldehyde or ketone.
Introduction of Substituents: The chloro, sulfonyl, and ethoxyphenyl groups can be introduced through various substitution reactions, using reagents such as chlorinating agents, sulfonyl chlorides, and ethoxyphenyl derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of corresponding phenolic derivatives.
Reduction: Reduction reactions can occur at the sulfonyl group, potentially converting it to a sulfide or thiol derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, sodium methoxide, or primary amines, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethoxyphenyl group may yield phenolic derivatives, while reduction of the sulfonyl group may produce sulfides or thiols.
Scientific Research Applications
Chemistry
In chemistry, 7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-N-(4-ETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with various biological targets, making it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine
In medicinal chemistry, the compound is of interest due to its potential therapeutic properties. Researchers may explore its activity against various diseases, such as cancer, infectious diseases, and neurological disorders. Its ability to modulate specific molecular targets could lead to the development of new drugs.
Industry
In the industrial sector, the compound may find applications in the development of new materials, such as polymers, coatings, and catalysts. Its unique chemical properties could be harnessed to create materials with specific functionalities.
Mechanism of Action
The mechanism of action of 7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-N-(4-ETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is likely to involve interactions with specific molecular targets, such as enzymes, receptors, or ion channels. These interactions can modulate various cellular pathways, leading to the compound’s observed effects. For example, the compound may inhibit a particular enzyme by binding to its active site, thereby blocking its activity and affecting downstream signaling pathways.
Comparison with Similar Compounds
Table 1: Structural Comparison of Triazoloquinazoline Derivatives
Key Differences and Implications
The 4-methylphenyl group in lacks a sulfonyl moiety, reducing electron-withdrawing effects and altering binding interactions.
Position 5 Modifications: The 4-ethoxyphenylamine in the target compound and provides moderate electron-donating effects, improving aqueous solubility compared to the hydrophobic 4-isopropylphenyl in .
Position 7 Chlorine :
- The 7-chloro substituent in the target compound and may enhance binding affinity to electron-deficient enzyme active sites (e.g., kinases) through halogen bonding, unlike which lack this group .
Research Findings and Activity Trends
- Solubility : The 4-ethoxyphenylamine group (target compound, ) confers better solubility in polar solvents than the 4-isopropylphenyl group in due to the ethoxy group’s polarity.
- Binding Affinity : The 3,4-dimethylbenzenesulfonyl group in the target compound may improve steric interactions with hydrophobic enzyme pockets compared to smaller sulfonyl groups in .
- Synthetic Accessibility : Compounds with benzenesulfonyl groups (target, ) are synthesized via nucleophilic substitution with sulfonyl halides , while requires alkylation of amines, increasing synthetic complexity .
Biological Activity
7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-N-(4-ethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound that has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C24H20ClN5O3S
- Molecular Weight : 493.97 g/mol
- CAS Number : 904584-39-0
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may act as an inhibitor of specific enzymes or receptors, modulating their activity and leading to therapeutic effects. For instance, compounds in the quinazoline-triazole class have shown promise as acetylcholinesterase (AChE) inhibitors, which are crucial for treating Alzheimer's disease (AD) by enhancing cholinergic neurotransmission .
1. Acetylcholinesterase Inhibition
Recent studies have demonstrated that quinazoline-triazole hybrid compounds can inhibit AChE with IC50 values ranging from 0.2 to 83.9 µM. These compounds show dual binding site inhibition at the active site of AChE, indicating their potential as novel anti-Alzheimer's drug candidates .
| Compound | IC50 (µM) | Binding Site |
|---|---|---|
| Compound 8a | 0.2 | CAS & PAS |
| Compound 9b | 83.9 | CAS & PAS |
2. Anticancer Activity
Research has indicated that related quinazoline derivatives exhibit significant anticancer properties. For example, certain derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The specific mechanisms often involve the modulation of key signaling pathways associated with cancer progression.
3. Antimicrobial Properties
Compounds similar to 7-chloro derivatives have also been evaluated for their antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. These studies suggest a broad spectrum of efficacy against both Gram-positive and Gram-negative bacteria .
Case Study 1: Alzheimer's Disease Model
In a study evaluating the effects of quinazoline-triazole hybrids on cognitive function in a mouse model of Alzheimer's disease, administration resulted in significant improvement in memory retention compared to control groups. The reduction in AChE activity correlated with enhanced cholinergic signaling in the brain .
Case Study 2: Cancer Cell Line Evaluation
Another study investigated the anticancer effects of a series of quinazoline derivatives on human breast cancer cell lines. The results indicated that these compounds could effectively reduce cell viability and induce apoptosis through caspase activation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
